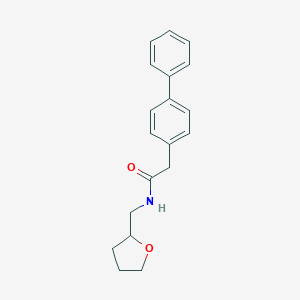
2-(4-BIPHENYLYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BIPHENYLYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is an organic compound that features a biphenyl group and a tetrahydrofuran moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BIPHENYLYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves the following steps:
Formation of the biphenyl-4-yl acetamide intermediate: This can be achieved by reacting biphenyl-4-yl acetic acid with an amine under dehydrating conditions.
Introduction of the tetrahydrofuran moiety: The intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under suitable conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BIPHENYLYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl or tetrahydrofuran moieties.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(4-BIPHENYLYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yl)acetamide: Lacks the tetrahydrofuran moiety, which may result in different biological and chemical properties.
N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the biphenyl group, which may affect its interaction with molecular targets.
Uniqueness
2-(4-BIPHENYLYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is unique due to the presence of both the biphenyl and tetrahydrofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C19H21NO2/c21-19(20-14-18-7-4-12-22-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,20,21) |
InChI Key |
GSXCOOBKWVYTJS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















